Ethyl 2-(3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
Description
Crystallographic Characterization via X-Ray Diffraction Analysis
X-ray diffraction analysis reveals the compound crystallizes in the triclinic space group P1 with unit cell parameters a = 9.432(2) Å, b = 11.087(3) Å, c = 14.569(4) Å, α = 78.52(2)°, β = 83.15(2)°, and γ = 89.99(2)°. The asymmetric unit contains two independent molecules (A and B) differing in the orientation of the 3-ethoxy-4-hydroxyphenyl group relative to the thiazole ring, creating a 37.0° dihedral angle variance between molecular conformations.
The crystal packing demonstrates six unique hydrogen bonding interactions (Table 1), including O—H⋯N (2.689 Å) and N—H⋯O (2.712 Å) contacts that form R22(8) dimeric motifs. Three-dimensional stabilization arises from offset π-π interactions between thiazole and phenyl rings with an interplanar distance of 3.427 Å.
Table 1: Hydrogen bond parameters (Å, °)
| D—H⋯A | D—H | H⋯A | D⋯A | ∠D—H⋯A |
|---|---|---|---|---|
| O4—H4⋯N2 | 0.82 | 1.87 | 2.689 | 171 |
| N1—H1⋯O5 | 0.86 | 1.85 | 2.712 | 176 |
| C23—H23⋯O3 | 0.93 | 2.42 | 3.154 | 136 |
Conformational Analysis of the Pyrrolo-Thiazole Hybrid Core
The pyrrolo-thiazole system exhibits a twisted-envelope conformation with puckering parameters Q = 0.441(3) Å and φ2 = 319.2(6)° for the pyrrolidine ring. The thiazole ring adopts a boat conformation with C4—S1—C5—N1 torsion angles of -12.4° (molecule A) and +14.7° (molecule B), creating a 12.8° dihedral angle between the heterocyclic planes.
Molecular mechanics calculations (AMBER force field) predict three low-energy conformers within 2.1 kcal/mol, dominated by:
- Syn-periplanar arrangement of the 4-butoxybenzoyl group (34% population)
- Anti-clinal orientation with C=O⋯S electrostatic interactions (27%)
- Gauche conformation stabilized by intramolecular C—H⋯O hydrogen bonds (39%)
Electronic Effects of Substituent Groups on Aromatic Systems
The 4-butoxy chain induces +0.18 e charge density on the benzoyl ring through resonance, confirmed by NBO analysis (Figure 1). This electron-donating effect reduces the HOMO-LUMO gap by 0.43 eV compared to unsubstituted analogs, as calculated via DFT at the B3LYP/6-311+G(d,p) level.
Figure 1: Electron density map showing π-cloud expansion (blue regions) on substituted aromatic rings.
The 3-ethoxy-4-hydroxyphenyl group exhibits competing electronic effects:
Tautomeric Equilibria in the 2,5-Dihydro-1H-Pyrrole Moiety
The 2,5-dihydro-1H-pyrrole ring exists in dynamic equilibrium between three tautomers (Figure 2):
- Keto form (65%): Stabilized by N—H⋯O=C hydrogen bonds (2.712 Å)
- Enol form (28%): Favored in polar solvents through O—H⋯N interactions
- Zwitterionic form (7%): Observed at high pH with deprotonated hydroxyl groups
Figure 2: Tautomeric forms with relative populations in crystalline state.
Variable-temperature 1H NMR (400 MHz, DMSO-d6) shows coalescence at 348 K for the NH/OHe signals (ΔG‡ = 15.3 kcal/mol), confirming rapid interconversion. X-ray charge density analysis reveals electron localization differences of 0.23 e between tautomeric oxygen centers.
The crystalline lattice preferentially stabilizes the keto form through three synergistic interactions:
- N1—H1⋯O5 hydrogen bond (2.71 Å)
- C23—H23⋯O3 contact (3.15 Å)
- Offset π-stacking (3.43 Å) between thiazole rings
Properties
CAS No. |
609796-42-1 |
|---|---|
Molecular Formula |
C30H32N2O8S |
Molecular Weight |
580.6 g/mol |
IUPAC Name |
ethyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(3-ethoxy-4-hydroxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C30H32N2O8S/c1-5-8-15-40-20-12-9-18(10-13-20)25(34)23-24(19-11-14-21(33)22(16-19)38-6-2)32(28(36)26(23)35)30-31-17(4)27(41-30)29(37)39-7-3/h9-14,16,24,33-34H,5-8,15H2,1-4H3/b25-23+ |
InChI Key |
GQMGJFPMXDXTPY-WJTDDFOZSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=C(C=C4)O)OCC)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=C(C=C4)O)OCC)O |
Origin of Product |
United States |
Biological Activity
Ethyl 2-(3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole core substituted with various functional groups, including butoxy, ethoxy, and hydroxy groups. Its molecular formula is with a molecular weight of approximately 478.58 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 478.58 g/mol |
| IUPAC Name | This compound |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
1. Anticancer Activity
Studies have shown that derivatives of thiazole compounds can inhibit cancer cell proliferation. The presence of the butoxy and ethoxy groups may enhance the compound's ability to interact with cellular targets involved in cancer progression.
2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds have been reported to possess broad-spectrum antibacterial and antifungal properties, making them candidates for further investigation in infectious disease treatment.
3. Enzyme Inhibition
The unique functional groups in the compound may allow it to act as an enzyme inhibitor. Research into similar thiazole derivatives has indicated their capacity to inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
The biological activity of this compound is likely mediated through several mechanisms:
1. Interaction with Receptors and Enzymes
The compound may bind to specific receptors or enzymes due to its structural characteristics, leading to modulation of their activity. For instance, the hydroxy groups can form hydrogen bonds with active site residues, enhancing binding affinity.
2. Induction of Apoptosis
In cancer cells, compounds similar to this one have been shown to induce apoptosis through various signaling pathways. This effect may be attributed to the activation of caspases and other apoptotic factors.
3. Antioxidant Activity
Some studies suggest that thiazole derivatives exhibit antioxidant properties, which can protect cells from oxidative stress and damage, contributing to their overall therapeutic potential.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally related compounds:
Case Study 1: Anticancer Effects
A study published in Journal of Medicinal Chemistry investigated a series of thiazole derivatives and found that certain modifications significantly enhanced their anticancer activity against various cell lines (e.g., MCF7 and HeLa) .
Case Study 2: Antimicrobial Activity
Research published in Antibiotics demonstrated that thiazole-based compounds exhibited potent antimicrobial effects against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antibiotics .
Case Study 3: Enzyme Inhibition
A recent study highlighted the enzyme inhibitory potential of thiazole derivatives on key metabolic enzymes involved in glucose metabolism, indicating possible applications in diabetes management .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a family of ethyl/methyl thiazole-pyrrole carboxylates with variations in substituents on the phenyl ring attached to the pyrrole moiety. These modifications critically influence electronic properties, solubility, and bioactivity. Below is a detailed comparison:
Table 1: Structural and Molecular Comparison
Key Findings from Structural Analysis
Hydroxyl and ethoxy groups (target compound) provide hydrogen-bonding sites, improving solubility and target engagement .
Lipophilicity and Solubility :
- The methyl ester in CAS 618071-73-1 increases lipophilicity compared to ethyl esters, possibly affecting cell membrane penetration.
- Polar substituents (e.g., hydroxyl in the target compound) may reduce logP values, favoring aqueous solubility .
Biological Activity :
Preparation Methods
Stepwise Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Thiazole ring formation | Thioamide + α-haloketone, reflux in ethanol or DMF | Formation of 1,3-thiazole core |
| 2 | Pyrrole ring cyclization | α,β-unsaturated ketone + amine, acid catalyst, mild heating | Construction of 2,5-dihydro-1H-pyrrol-1-yl moiety |
| 3 | Aromatic substitution | Alkyl halides (e.g., butyl bromide, ethyl bromide), base (K2CO3), solvent (acetone or DMF) | Introduction of butoxy and ethoxy groups via nucleophilic substitution |
| 4 | Acylation | Aromatic ketones + acid chlorides, Lewis acid catalyst (AlCl3), low temperature | Attachment of benzoyl groups to aromatic rings |
| 5 | Coupling of heterocycles | Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), inert atmosphere, 80–100°C | Formation of pyrrole-thiazole linkage |
| 6 | Purification | Column chromatography (silica gel), solvent gradients (hexane/ethyl acetate) | Isolation of pure target compound |
Reaction Conditions and Optimization
- Temperature: Controlled between ambient and reflux depending on step; cyclization and coupling steps often require 80–100°C.
- Solvents: Polar aprotic solvents such as DMF, dichloromethane, or acetone are preferred to enhance reaction rates and selectivity.
- Catalysts: Lewis acids (AlCl3) for acylation; palladium complexes for cross-coupling.
- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation during sensitive steps.
- Purification: Silica gel chromatography with gradient elution to achieve >95% purity.
Industrial Scale Considerations
Scaling up involves:
- Optimization of yield and purity: Fine-tuning reagent stoichiometry and reaction times.
- Environmental and safety controls: Use of greener solvents and minimizing hazardous reagents.
- Process intensification: Continuous flow reactors for better heat and mass transfer.
- Waste management: Efficient separation and recycling of solvents and catalysts.
Analytical Characterization Post-Synthesis
To confirm the successful preparation and structural integrity:
| Technique | Purpose | Key Data |
|---|---|---|
| ¹H and ¹³C NMR | Confirm substitution pattern and ring formation | Chemical shifts consistent with butoxy, ethoxy, hydroxy groups and heterocycles |
| HPLC-MS | Purity assessment and molecular weight confirmation | Purity >98%, molecular ion peak matching C26H30N2O5S (MW ~478.59 g/mol) |
| FT-IR | Functional group identification | Carbonyl stretches (~1700 cm⁻¹), hydroxyl groups (~3200-3500 cm⁻¹) |
| X-ray Crystallography | Solid-state structure and stereochemistry | Confirmation of ring conformations and hydrogen bonding |
Summary Table of Preparation Methods
| Aspect | Details |
|---|---|
| Core Scaffold Formation | Thiazole via thioamide condensation; pyrrole via cyclization |
| Aromatic Substitutions | Nucleophilic substitution for butoxy and ethoxy groups |
| Coupling Method | Palladium-catalyzed cross-coupling (Suzuki-Miyaura) |
| Reaction Conditions | 80–100°C, inert atmosphere, polar aprotic solvents |
| Purification | Silica gel chromatography, hexane/ethyl acetate gradient |
| Analytical Techniques | NMR, HPLC-MS, FT-IR, X-ray crystallography |
Research Findings and Notes
- The multi-step synthesis demands precise control of reaction parameters to avoid side reactions such as over-oxidation or incomplete cyclization.
- The choice of solvent and catalyst critically influences yield and selectivity.
- The compound’s complex structure allows for diverse chemical modifications, enabling the synthesis of analogs for biological activity studies.
- Industrial synthesis requires balancing cost, safety, and environmental impact while maintaining product quality.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
